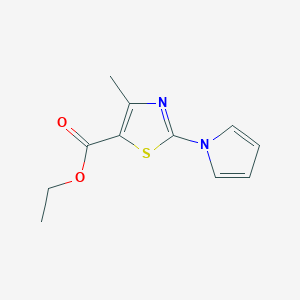

ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

Beschreibung

Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a pyrrole ring at position 2, and an ethyl ester at position 3. Its molecular formula is C₁₁H₁₂N₂O₂S with a molecular weight of 236.29 g/mol . This compound is primarily utilized as a building block in medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-3-15-10(14)9-8(2)12-11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMFHZGFBDLDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate with a thiazole derivative under specific conditions. One common method involves the use of a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazole derivatives, including ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate, exhibit significant anticancer properties. A study demonstrated that compounds with thiazole moieties can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. For instance, a synthesized thiazole derivative showed cytotoxic activity against various cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. In a series of experiments, thiazole-based compounds were shown to possess protective effects against seizures induced by pentylenetetrazol (PTZ) in animal models. The structure-activity relationship (SAR) studies indicated that modifications on the thiazole ring significantly influenced the anticonvulsant activity .

Antimicrobial Activity

this compound has demonstrated promising antimicrobial properties. In vitro studies revealed that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains .

Agricultural Applications

Pesticidal Activity

Thiazole derivatives have been explored for their pesticidal properties. This compound has shown efficacy as an insecticide and fungicide. Field trials indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides .

Material Science

Polymer Chemistry

The incorporation of thiazole derivatives into polymer matrices has been studied for enhancing the mechanical and thermal properties of materials. This compound can act as a cross-linking agent in polymer synthesis, leading to improved material performance in applications such as coatings and composites .

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal evaluated the anticancer potential of this compound against breast cancer cell lines. The results indicated that the compound induced apoptosis through the mitochondrial pathway, making it a candidate for further development as an anticancer drug .

Case Study 2: Agricultural Application

In agricultural research, a formulation containing this compound was tested against aphids on tomato plants. The results showed a reduction in aphid populations by over 70% within two weeks of application, demonstrating its potential as an environmentally friendly pesticide alternative .

Wirkmechanismus

The mechanism of action of ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

The thiazole-5-carboxylate scaffold is highly versatile, with modifications at the 2-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Pyrrole vs. Trifluoromethylphenyl : The pyrrole group (main compound) provides electron-rich aromaticity, facilitating π-π interactions with biological targets. In contrast, the 4-trifluoromethylphenyl group introduces strong electron-withdrawing effects, increasing metabolic stability and altering charge distribution.

- Oxopyrrolidinyl vs. Pyridinyl : The 2-oxopyrrolidinyl group adds a polar carbonyl moiety, enhancing solubility and hydrogen-bond acceptor capacity. The pyridinyl group introduces a basic nitrogen, improving aqueous solubility and enabling interactions with acidic residues in enzymes.

Biologische Aktivität

Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrrole ring fused with a thiazole ring , which contributes to its unique properties. The synthesis typically involves the reaction of ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate with a thiazole derivative under specific conditions, often utilizing palladium catalysts and molecular oxygen as oxidants.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may possess similar properties due to its structural similarities.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Structure-Activity Relationship (SAR) studies indicate that modifications in the thiazole and pyrrole moieties can enhance cytotoxicity against various cancer cell lines. For example, thiazole derivatives have demonstrated IC50 values below 2 µg/mL against cancer cell lines like A-431 and Jurkat cells . These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

Preliminary studies suggest that compounds containing thiazole rings may exhibit neuroprotective properties by modulating inflammatory pathways and inhibiting specific enzymes involved in neurodegeneration. The mechanism likely involves binding to receptors or enzymes that play critical roles in inflammation and neuronal survival.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

- Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell walls or inhibit protein synthesis.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.